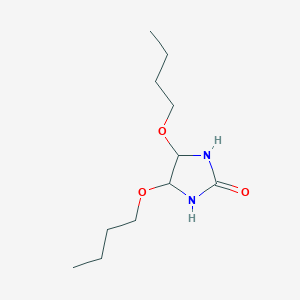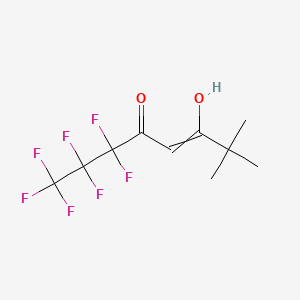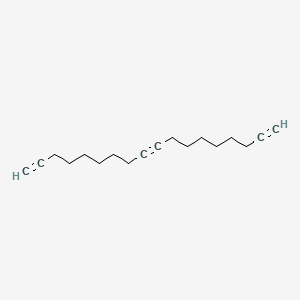
1,9,17-Octadecatriyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9,17-Octadecatriyne is an organic compound with the molecular formula C18H26. It is a polyunsaturated hydrocarbon featuring three triple bonds at the 1st, 9th, and 17th positions of the octadecane chain.
准备方法
Synthetic Routes and Reaction Conditions
1,9,17-Octadecatriyne can be synthesized through various methods, including:
Alkyne Coupling Reactions: One common method involves the coupling of terminal alkynes using catalysts such as palladium or copper. This reaction typically requires an inert atmosphere and a base to deprotonate the terminal alkyne.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. This reaction uses strong bases like potassium tert-butoxide to eliminate hydrogen halides, forming triple bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of alkyne synthesis and dehydrohalogenation can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
1,9,17-Octadecatriyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions and catalysts used.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium or nickel catalysts
Substitution: Halogens (Cl2, Br2) with light or heat as initiators
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Haloalkynes
科学研究应用
1,9,17-Octadecatriyne has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 1,9,17-Octadecatriyne depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. For example, its triple bonds can react with nucleophiles in biological molecules, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1,9,17-Octadecatriyne can be compared with other polyunsaturated hydrocarbons, such as:
1,9-Octadecadiene: This compound has two double bonds instead of triple bonds, making it less reactive in certain chemical reactions.
1,9,17-Octadecatetraene: With four double bonds, this compound exhibits different reactivity and stability compared to this compound.
9,17-Octadecadienal: This compound contains an aldehyde group, introducing different chemical properties and reactivity.
属性
CAS 编号 |
4641-83-2 |
|---|---|
分子式 |
C18H26 |
分子量 |
242.4 g/mol |
IUPAC 名称 |
octadeca-1,9,17-triyne |
InChI |
InChI=1S/C18H26/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1-2H,5-16H2 |
InChI 键 |
JXFBNSPFRHILPJ-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCCCC#CCCCCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


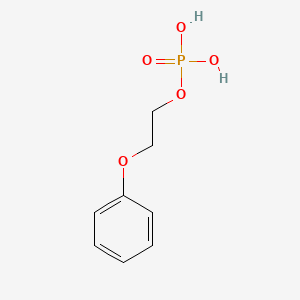
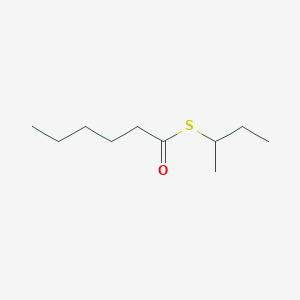
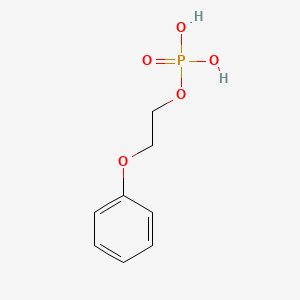
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
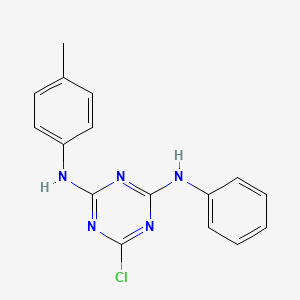
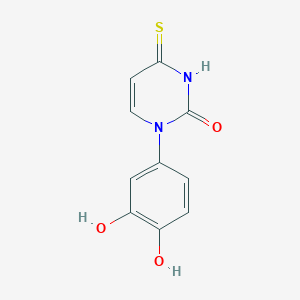
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)


![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carbaldehyde](/img/structure/B14165218.png)

